molecular formula C12H17IN2 B2879547 1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide CAS No. 19101-76-9

1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide

Cat. No.: B2879547
CAS No.: 19101-76-9
M. Wt: 316.186
InChI Key: WKQCGXLQRWJKOK-UHFFFAOYSA-M
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Description

1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide is a chemical compound known for its unique structure and properties. It is a derivative of benzodiazole, characterized by the presence of ethyl and methyl groups attached to the nitrogen atoms in the benzodiazole ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide typically involves the alkylation of benzodiazole derivatives. One common method is the reaction of 1,3-diethylbenzodiazole with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole amines .

Mechanism of Action

The mechanism of action of 1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide involves its interaction with specific molecular targets. The compound can act as a nucleating agent, enhancing the conductivity of doped films in electronic applications. It also exhibits rotational motion when excited with specific voltage pulses, making it useful in molecular machines .

Comparison with Similar Compounds

1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide can be compared with other benzodiazole derivatives:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,3-diethyl-2-methylbenzimidazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2.HI/c1-4-13-10(3)14(5-2)12-9-7-6-8-11(12)13;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQCGXLQRWJKOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=[N+](C2=CC=CC=C21)CC)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19101-76-9
Record name 1,3-DIETHYL-2-METHYL-3H-BENZOIMIDAZOL-1-IUM, IODIDE
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